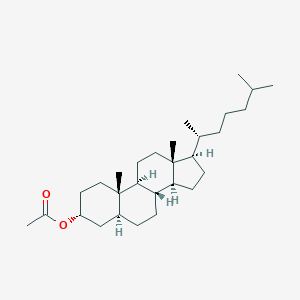

5-alpha-Cholestan-3-alpha-OL acetate

Description

Historical Context and Significance of Cholestane (B1235564) Derivatives in Chemical Biology

The study of cholestane derivatives is deeply rooted in the history of natural product chemistry and the quest to understand the fundamental molecules of life. Cholestane, a saturated tetracyclic hydrocarbon, serves as the structural backbone for a vast array of biologically important steroids. Historically, research on these molecules has been pivotal in elucidating the structure and function of cell membranes, the biosynthesis of steroid hormones, and the metabolic pathways of lipids.

Cholestane derivatives are recognized as significant biomarkers in geochemistry and paleontology. Their presence in ancient sediments and rocks provides invaluable insights into the evolution of life, particularly the emergence of eukaryotes. The stability of the cholestane skeleton allows it to persist over geological timescales, making it a reliable indicator of past biological activity.

In the realm of chemical biology, the significance of cholestane derivatives extends to their use as chemical tools to probe biological systems. The synthesis of various cholestane analogs has enabled researchers to investigate enzyme mechanisms, receptor binding, and the physical properties of lipid bilayers. These studies have been instrumental in advancing our understanding of cellular signaling, lipid metabolism, and the pathogenesis of various diseases. While the broader family of cholestane derivatives has been extensively studied, specific isomers and their esters, such as 5-alpha-Cholestan-3-alpha-OL acetate (B1210297), often present unique properties and research questions.

Structural Classifications and Isomeric Forms within the Cholestane Scaffold

The cholestane scaffold is characterized by a fused four-ring system (A, B, C, and D rings) and a side chain at position C-17. The stereochemistry of the ring junctions and the substituents gives rise to a multitude of isomers, each with distinct three-dimensional shapes and, consequently, different biological activities.

The designation "5-alpha" refers to the stereochemistry at the junction of the A and B rings, where the hydrogen atom at position 5 is on the opposite side of the ring system from the methyl group at position 10 (trans-fusion). This results in a relatively flat, rigid structure. In contrast, the 5-beta configuration (cis-fusion) leads to a bent A/B ring junction.

The position and orientation of functional groups further define the isomers. In the case of 5-alpha-Cholestan-3-alpha-OL acetate, the hydroxyl group at the C-3 position is in the alpha orientation, meaning it lies below the plane of the ring. This is in contrast to the more common 3-beta hydroxyl group found in cholesterol and its direct derivatives, which is oriented above the plane of the ring. The "-OL acetate" suffix indicates that this 3-alpha hydroxyl group is esterified with an acetate group.

The isomeric diversity of cholestane derivatives is a critical aspect of their chemical biology. Subtle changes in stereochemistry can dramatically alter how these molecules interact with biological targets such as enzymes and receptors.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Scaffold | Cholestane (a saturated steroid nucleus) |

| A/B Ring Fusion | 5-alpha (trans-fusion) |

| Substitution at C-3 | Acetoxy group in the alpha orientation |

| Systematic Name | [(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

| Molecular Formula | C₂₉H₅₀O₂ |

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is characterized by a significant lack of specific investigation into its unique biological roles. Much of the existing research focuses on the more abundant and biologically prominent 3-beta isomers of cholestanol (B8816890) and their derivatives. Studies on the biosynthesis of 5-alpha-cholestan-3-beta-ol, for instance, have elucidated the enzymatic pathways leading to its formation from cholesterol. nih.govnih.gov

Research into epicholesterol (B1239626) acetate, a synonym for the 3-alpha isomer of cholesterol acetate, suggests potential effects on cell membrane structure and interactions with enzymes involved in cholesterol metabolism. ontosight.ai However, dedicated studies on the fully saturated this compound are scarce.

A significant knowledge gap exists regarding the specific biological activities of this compound. It is unclear whether this compound has distinct metabolic fates, signaling properties, or interactions with cellular components compared to its 3-beta counterpart. The synthesis of this specific isomer is achievable, often starting from 5-alpha-cholestan-3-one, which can be reduced to a mixture of the 3-alpha and 3-beta alcohols. nih.gov However, detailed investigations into its potential biological functions are not widely reported in the scientific literature.

Further research is needed to explore:

The potential biosynthesis and metabolic pathways of this compound in various organisms.

Its specific interactions with cell membranes and the consequences for membrane properties.

Its binding affinity and functional effects on nuclear receptors or other steroid-binding proteins.

Its potential role as a biomarker for specific metabolic states or diseases.

The limited availability of focused research on this compound highlights an opportunity for future investigations to uncover potentially novel aspects of steroid chemical biology.

Table 2: Physicochemical Properties and Identifiers

| Property | Value |

| Molecular Weight | 430.7 g/mol |

| InChI Key | PHLIUSDPFOUISN-GQRDYSQKSA-N |

| CAS Number | 1107-59-1 |

Structure

3D Structure

Properties

IUPAC Name |

[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3/t20-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLIUSDPFOUISN-GQRDYSQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Spectroscopic and Chromatographic Methodologies for Cholestane Acetates

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of sterol acetates, enabling their separation from intricate biological or synthetic mixtures. The choice of method often depends on the complexity of the sample and the analytical objective, whether it be qualitative profiling or precise quantification.

High-Performance Liquid Chromatography (HPLC) for Sterol Acetate (B1210297) Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of sterol acetates. Reversed-phase (RP-HPLC) is a commonly employed mode for this purpose. In RP-HPLC, a nonpolar stationary phase, such as C18-silica, is used in conjunction with a polar mobile phase. For the separation of sterol acetates, gradients of solvents like methanol (B129727) and isopropanol (B130326) are often utilized. etsu.edulipidmaps.org

One of the significant advantages of HPLC is its ability to separate compounds that may not be suitable for gas chromatography due to thermal lability or low volatility. nih.gov Silver ion HPLC, in particular, has demonstrated remarkable capability in separating steryl acetates based on the number and location of double bonds within the molecule. pnas.org Although 5-alpha-Cholestan-3-alpha-OL acetate is a saturated compound, this technique highlights the high-resolution power of HPLC in distinguishing closely related sterol structures. The use of different solvent systems, such as hexane-diethyl ether or n-hexane/ethyl acetate, can be optimized to achieve the desired separation of sterol and triterpenic dialcohol fractions. mdpi.com

| Parameter | Condition | Purpose |

| Stationary Phase | C18 Reverse-Phase | Separation of nonpolar compounds like sterol acetates. |

| Mobile Phase | Methanol/Isopropanol Gradient | Elution of analytes with varying polarities. |

| Detection | UV, Refractive Index, Mass Spectrometry | Detection and quantification of separated compounds. |

| Specialized Technique | Silver Ion HPLC | Enhanced separation of unsaturated sterol acetates. pnas.org |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Sterol Profiling

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a powerful and widely used tool for the separation, identification, and quantification of sterols and their derivatives. aocs.org For GC analysis, sterols are often derivatized to increase their volatility and improve chromatographic peak shape. aocs.org While trimethylsilyl (B98337) (TMS) ethers are common, sterol acetates are also analyzed. aocs.org

The separation in GC is typically achieved on a capillary column, where compounds are separated based on their boiling points and interaction with the stationary phase. nih.gov The retention time of a compound is a key identifier, and it is influenced by the molecular structure. acs.org In the case of cholestane (B1235564) isomers, GC can separate them based on their stereochemistry. vurup.sk

When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra of the eluting compounds. The fragmentation patterns in the mass spectra are highly characteristic and allow for definitive identification of the sterol acetate. nih.gov For instance, GC-MS analysis of cholestane isomers can be enhanced by targeting specific fragment ions, such as m/z 217 from the molecular ion 372, to improve the identification of specific isomers. wikipedia.org Internal standards, such as 5α-cholestane or epicoprostanol, are often used for accurate quantification. nih.gov

| Parameter | Technique | Details |

| Derivatization | Acetylation | Increases volatility for GC analysis. aocs.org |

| Separation Column | Capillary Column | High-resolution separation of sterol isomers. nih.gov |

| Detection | Flame Ionization Detector (FID) | General quantification of organic compounds. |

| Identification | Mass Spectrometry (MS) | Provides structural information through fragmentation patterns. nih.govresearchgate.net |

| Internal Standard | 5α-cholestane | Used for accurate quantification in GC-MS analysis. nih.gov |

Thin-Layer Chromatography (TLC) for Steroid Mixture Fractionation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the separation and qualitative analysis of steroid mixtures. researchgate.netanalis.com.my It is often used as a preliminary screening technique or for the fractionation of complex samples before analysis by other methods like HPLC or GC. aocs.orgresearchgate.net

In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a plate, and a mobile phase moves up the plate by capillary action, separating the components of a mixture based on their differential partitioning between the two phases. nih.gov For the separation of sterol acetates, argentation TLC, where the silica gel is impregnated with silver nitrate, can be employed to separate compounds based on the number of double bonds. nih.gov

The separation of different steroids can be optimized by carefully selecting the mobile phase. nih.govresearchgate.net For instance, a mixture of chloroform, acetone, and petroleum ether has been found to be effective for the separation of androstane (B1237026) isomers. nih.gov After separation, the spots can be visualized using various reagents, such as a mixture of sulfuric acid and methanol, followed by heating. analis.com.my The retention factor (Rf) value is a characteristic property of a compound under specific TLC conditions and can be used for identification. researchgate.net

| Parameter | Description | Application in Sterol Acetate Analysis |

| Stationary Phase | Silica Gel | A common adsorbent for steroid separation. nih.gov |

| Specialized Stationary Phase | Silver Nitrate-impregnated Silica Gel | Separates sterol acetates based on unsaturation. nih.gov |

| Mobile Phase | Non-polar solvent mixtures (e.g., hexane/ethyl acetate) | Elutes the compounds up the plate. researchgate.net |

| Visualization | Sulfuric acid/methanol spray and heating | Allows for the detection of separated steroid spots. analis.com.my |

| Identification | Retention Factor (Rf) | A characteristic value used for qualitative identification. researchgate.net |

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical analysis of sterols and their derivatives. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information.

Complete ¹H and ¹³C NMR signal assignments have been established for a wide range of C27 sterols and their acetate derivatives. nih.gov These assignments are made using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC. nih.gov The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment and spatial orientation, allowing for the determination of the molecule's constitution and stereochemistry. researchgate.netnih.gov For example, the stereochemistry at C-5 in cholestane derivatives can be determined from the ¹³C chemical shifts of C-7, C-9, and C-19. nih.gov

The high precision of NMR allows for the detection of subtle effects of structural changes on the chemical shifts, even for atoms that are several bonds away. nih.gov The analysis of coupling constants in ¹H NMR spectra provides valuable information about the conformation of the steroid rings. nih.gov

| Nucleus | Information Provided | Example Application |

| ¹H | Number of different types of protons, their chemical environment, and connectivity. | Determining the stereochemistry of the proton at C-3. |

| ¹³C | Number of carbon atoms and their chemical environment. researchgate.net | Assigning the chemical shifts of all 27 carbon atoms in the cholestane skeleton. chemicalbook.com |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, providing connectivity information. researchgate.net | Establishing the complete bonding network of the molecule. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds and functional groups within the molecule. pressbooks.pub

For this compound, the FT-IR spectrum will show characteristic absorption bands for the acetate group and the cholestane skeleton. The most prominent band will be the carbonyl (C=O) stretch of the ester, which typically appears in the region of 1750-1735 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the acetate group will also be visible in the 1300-1000 cm⁻¹ region. orgchemboulder.com

The spectrum will also feature absorptions corresponding to the C-H stretching and bending vibrations of the saturated cholestane ring system. ieeesem.com The absence of bands associated with hydroxyl (-OH) groups or carbon-carbon double bonds (C=C) would confirm the structure of this compound as a saturated stanol acetate. nih.gov The precise positions of these bands can be influenced by the stereochemistry of the molecule. acs.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretching | 1750-1735 orgchemboulder.com |

| Ester C-O | Stretching | 1300-1000 orgchemboulder.com |

| Alkyl C-H | Stretching | 2960-2850 pressbooks.pub |

| Alkyl C-H | Bending | ~1465 and ~1375 |

Mass Spectrometry (MS) for Molecular Confirmation and Isotope Dilution Analysis

Mass spectrometry stands as a cornerstone technique for the definitive molecular confirmation of cholestane acetates. It provides detailed information about the molecular weight and fragmentation patterns of these compounds, which are crucial for their unequivocal identification. In electron ionization (EI) mass spectrometry, for instance, cholesteryl acetate exhibits a characteristic fragmentation pattern that aids in its identification. nist.gov

Isotope dilution mass spectrometry is a powerful quantitative approach that utilizes stable isotope-labeled internal standards to enhance accuracy and precision. This method is particularly valuable in complex biological matrices where matrix effects can interfere with quantification. For example, deuterium-labeled cholesterol derivatives, such as [d7]-cholesterol, have been successfully employed as internal standards in the analysis of cholesterol efflux. nih.gov The use of these labeled compounds allows for the correction of analyte losses during sample preparation and variations in instrument response.

In the analysis of sterols, including cholestane derivatives, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are frequently employed. nih.govmdpi.com For GC-MS analysis, sterols are often derivatized, for instance by silylation, to improve their volatility and chromatographic behavior. nist.gov LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, enabling the detection of low-abundance sterols. nih.govnih.gov The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode is critical for achieving optimal selectivity and sensitivity in quantitative analyses. nih.gov

| Analytical Technique | Application | Key Findings |

| GC-MS | Identification and quantification of sterols and their derivatives. | Often requires derivatization to improve volatility. Provides characteristic fragmentation patterns for structural elucidation. mdpi.comnist.gov |

| LC-MS/MS | Highly sensitive and selective quantification of sterols in complex matrices. | Enables the use of isotope dilution with labeled internal standards for enhanced accuracy. nih.govnih.govmdpi.com |

| Isotope Dilution MS | Accurate quantification of cholestane acetates and related compounds. | Utilizes stable isotope-labeled standards (e.g., deuterium-labeled) to correct for analytical variability. nih.govnih.gov |

X-ray Single Crystal Diffraction for Solid-State Structure Elucidation

X-ray single-crystal diffraction is an unparalleled technique for determining the precise three-dimensional atomic arrangement of crystalline compounds like cholestane acetates in the solid state. This method provides definitive information on bond lengths, bond angles, and stereochemistry, which is essential for the absolute structural confirmation of a molecule.

For instance, the crystal structure of 3β,6β-diacetoxy-5α-cholestan-5-ol has been successfully elucidated using this technique. mdpi.com The analysis revealed that the steroid backbone adopts a chair conformation in its A, B, and C rings. mdpi.com Such detailed structural information is invaluable for understanding the molecule's conformation and its potential interactions with other molecules. The Crystallography Open Database (COD) is a public repository that contains crystal structure data for a wide range of organic and inorganic compounds, including some cholestane derivatives. nih.gov

| Crystallographic Parameter | Description |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates | Specifies the position of each atom within the unit cell. |

| Conformation | Describes the spatial arrangement of the atoms in the molecule. |

Quantitative Analysis and Detection Limit Considerations in Sterol Research

The accurate quantification of sterols and their derivatives is crucial in various research areas. The choice of analytical method and the associated detection limits are critical factors in obtaining reliable data.

Limits of detection (LOD) and limits of quantitation (LOQ) are key parameters that define the sensitivity of an analytical method. For sterol analysis using LC-MS/MS, LOD values can range from the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) level, depending on the specific compound and the instrumentation used. nih.govnih.govmdpi.com For example, some methods have reported LODs for phytosterols (B1254722) in the range of 2 to 25 ng/mL. nih.gov More sensitive methods have achieved LODs as low as 0.005 µg/mL for certain phytosterols. mdpi.com Gas chromatography-mass spectrometry (GC-MS) methods for sterols have reported limits of detection in the parts per million (ppm) range. mdpi.com

The linearity of the calibration curve is another important aspect of quantitative analysis, ensuring that the response of the instrument is proportional to the concentration of the analyte over a specific range. nih.gov The use of appropriate internal standards, including stable isotope-labeled compounds, is highly recommended to ensure the accuracy and reproducibility of quantitative results. mdpi.commdpi.com

| Analytical Method | Typical LODs | Typical LOQs |

| LC-MS/MS | 2-25 ng/mL nih.gov | 10-100 ng/mL nih.gov |

| Sensitive LC-MS/MS | 0.005 µg/mL mdpi.com | 0.05 µg/mL mdpi.com |

| GC-MS | 0.2-5 ppm mdpi.com | Not specified |

Enzymatic Pathways and Stereochemical Aspects in Non Human Biosynthesis and Metabolism of Cholestane Derivatives

Biosynthetic Origin of Cholestane (B1235564) Scaffolds in Model Organisms (e.g., fungi, invertebrates, non-human mammals)

The biosynthesis of the fundamental cholestane scaffold, a saturated tetracyclic hydrocarbon, originates from the cyclization of squalene (B77637). nih.gov This intricate process, while sharing common intermediates, exhibits notable variations across different non-human model organisms.

In non-human mammals , the biosynthesis of cholesterol, the precursor to cholestane, largely mirrors the human pathway. The process begins with the synthesis of mevalonate (B85504) from acetyl-CoA, which is then converted to isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). acs.org These five-carbon units are sequentially condensed to form the 30-carbon acyclic precursor, squalene. nih.gov The enzyme squalene epoxidase then introduces an epoxide ring, forming 2,3-oxidosqualene. This is the crucial cyclization step, where lanosterol (B1674476) synthase catalyzes a series of concerted reactions to form lanosterol, the first sterol intermediate. nih.gov Subsequent enzymatic modifications, including demethylations at C4 and C14, and the reduction of the C24 double bond, ultimately lead to the formation of cholesterol. acs.org The cholestane skeleton itself is a diagenetic product of cholesterol, formed through the saturation of the double bond in the B-ring. wikipedia.org

Fungi , such as Saccharomyces cerevisiae, also synthesize sterols from squalene, but their primary end-product is ergosterol (B1671047), not cholesterol. nih.govresearchgate.net The initial steps leading to lanosterol are conserved. However, the subsequent pathway diverges, involving a C24-methyltransferase that adds a methyl group to the side chain, a key feature of fungal sterols. nih.govacs.org Fungi possess a unique set of enzymes, including ERG11 (14α-demethylase) and ERG6 (C-24 methyltransferase), that are critical for ergosterol biosynthesis. nih.gov

Invertebrates present a more complex and varied picture regarding sterol biosynthesis. Many marine invertebrates, for instance, have a limited or absent ability to synthesize sterols de novo and must acquire them from their diet. researchgate.net However, some invertebrates possess the enzymatic machinery to modify dietary sterols. For example, they can dealkylate C28 and C29 phytosterols (B1254722) to produce cholesterol. iupac.org The precise pathways and the extent of de novo synthesis can vary significantly even within the same phylum, such as Mollusca. iupac.org

| Organism Group | Primary Sterol End-Product | Key Differentiating Enzymes/Pathways | De Novo Synthesis Capability |

|---|---|---|---|

| Non-Human Mammals | Cholesterol | Pathway largely conserved with humans. | Widespread |

| Fungi | Ergosterol | C24-methyltransferase, unique ERG enzymes. nih.govnih.gov | Widespread |

| Invertebrates | Varies (often cholesterol) | Dietary sterol modification (e.g., dealkylation). iupac.org | Limited or absent in many species. researchgate.net |

Enzymatic Transformations of Sterol Acetates and Related Cholestanes

Once the cholestane scaffold is formed, it undergoes a variety of enzymatic transformations that modify its structure and function. These reactions, including reductions, hydroxylations, and esterifications, are crucial for the generation of diverse bioactive steroids.

Steroid reductases play a pivotal role in modifying the cholestane nucleus, often leading to changes in the stereochemistry and biological activity of the resulting steroid.

5-alpha-reductase (3-oxo-5α-steroid 4-dehydrogenase) is a key enzyme that catalyzes the NADPH-dependent reduction of the double bond between carbons 4 and 5 of various 3-oxo-Δ4-steroids. wikipedia.org This conversion results in the formation of a 5α-dihydro derivative, a reaction that is fundamental in androgen and estrogen metabolism, as well as bile acid biosynthesis. wikipedia.org Evidence for 5α-reductase activity has been found in fungi, such as Penicillium chrysogenum and Penicillium crustosum, which can reduce testosterone (B1683101) to dihydrotestosterone. nih.gov The existence of a gene encoding a protein with high similarity to mammalian and plant steroid 5α-reductases in the fungus Ustilago maydis further supports the presence of this enzymatic activity in the fungal kingdom. nih.gov

3-beta-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is another critical enzyme in steroidogenesis. wikipedia.org It catalyzes the conversion of Δ5-3β-hydroxysteroids to the Δ4-3-keto configuration, an essential step in the biosynthesis of progesterone (B1679170), androgens, and estrogens. wikipedia.org This enzyme is not a member of the cytochrome P450 family and is found in various steroidogenic tissues. wikipedia.orgnih.gov In invertebrates, 3β-HSD is involved in the synthesis of sex steroid hormones and plays a role in processes like sex reversal in some fish species. frontiersin.org The presence and activity of 3β-HSD have been demonstrated in the brain of the catfish Heteropneustes fossilis, indicating its importance in neurosteroidogenesis in non-mammalian vertebrates. nih.gov

Hydroxylation is a common and critical modification of the cholestane skeleton, catalyzed primarily by cytochrome P450 (CYP) enzymes. nih.gov These monooxygenases introduce hydroxyl groups at specific positions on the steroid nucleus and side chain, altering their polarity and biological function. nih.gov

In non-human mammals, CYP enzymes are extensively involved in steroid metabolism. For instance, CYP3A4 can catalyze the 25-hydroxylation of cholesterol. nih.gov The CYP450 enzyme system is also crucial for the biosynthesis of vitamins and the metabolism of various endogenous and exogenous compounds. researchgate.net The hydroxylation of the C27-steroid side chain is a key step in bile acid synthesis and is catalyzed by a mitochondrial cytochrome P-450 enzyme system. doaj.org

Fungi also possess a diverse array of cytochrome P450 enzymes capable of hydroxylating steroids. nih.gov These fungal hydroxylases can introduce hydroxyl groups at various positions, such as 7α, 11α, 11β, and 14α. nih.gov This capability has been harnessed for the industrial production of hydroxylated steroid intermediates.

Other oxidative modifications include Baeyer-Villiger oxidations, which are catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These enzymes can convert cyclic ketones, such as those in the steroid nucleus, into lactones. nih.govmdpi.com The filamentous fungus Penicillium vinaceum has been shown to carry out effective Baeyer-Villiger oxidation of various androstane (B1237026) and androstene steroids. nih.govmdpi.com

| Enzyme Family | Reaction Type | Example Substrate | Example Product | Model Organism |

|---|---|---|---|---|

| Cytochrome P450 (CYP3A4) | Hydroxylation | Cholesterol | 25-hydroxycholesterol nih.gov | Non-human mammals |

| Fungal Hydroxylases | Hydroxylation | Various steroids | 7α, 11α, 11β, or 14α-hydroxylated steroids nih.gov | Fungi |

| Baeyer-Villiger Monooxygenases (BVMOs) | Baeyer-Villiger Oxidation | Androstane steroids | Steroidal lactones nih.govmdpi.com | Fungi (Penicillium vinaceum) |

The esterification of sterols with fatty acids is a crucial process for their storage and transport. This reaction is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs) in tissues and lecithin:cholesterol acyltransferase (LCAT) in plasma. nih.govnih.govcreative-proteomics.com

In mammals, ACAT enzymes, with two isoforms (ACAT1 and ACAT2), are responsible for the intracellular esterification of cholesterol, forming cholesteryl esters that are stored in lipid droplets. creative-proteomics.com The structure of the sterol substrate significantly affects its esterification by ACAT and LCAT. For example, saturation of the A ring of cholesterol increases ester formation by ACAT. nih.govnih.gov

In yeast, two genes, ARE1 and ARE2, encode for ACAT-related enzymes that are responsible for sterol esterification. nih.gov Deletion of both genes results in a viable cell with undetectable levels of esterified sterols. nih.gov

The reverse reaction, de-esterification, is catalyzed by cholesterol esterases, which hydrolyze cholesteryl esters back to free cholesterol and fatty acids. creative-proteomics.com This process is essential for mobilizing stored cholesterol for various cellular needs.

Metabolic Fate and Turnover in In Vitro Systems and Non-Human Animal Models

The metabolic fate and turnover of cholestane derivatives have been investigated in various in vitro systems and non-human animal models, providing insights into their absorption, distribution, metabolism, and excretion.

Studies in rats have been instrumental in elucidating the metabolism of cholestane derivatives. For example, the metabolism of cholestanol-4-C14 has been investigated in rats to understand its metabolic interrelations with other sterols. nih.gov Rodent models are frequently used to study cholesterol metabolism and its impact on chronic diseases, as they share similar metabolic pathways with humans, albeit with higher synthesis and degradation rates. mdpi.com In rats, serum cholesterol levels tend to increase with age, particularly in females, and most of their cholesterol is transported in HDL particles. mdpi.com

In vitro studies using rat liver microsomes have been employed to investigate the enzymatic esterification of various steroids, demonstrating that different enzymes are responsible for the esterification of cholesterol versus other steroids like dehydroepiandrosterone. oup.com

The turnover of cholesterol in non-human mammals involves a complex interplay between dietary absorption, de novo synthesis, and excretion. nih.gov The liver and intestine are the primary sites of cholesterol synthesis, although most other tissues also contribute. nih.gov Peripheral tissues acquire cholesterol primarily through the uptake of low-density lipoproteins (LDL). nih.gov

Role of Microorganisms in Sterol Conversion and Transformation

Microorganisms, including bacteria and fungi, play a significant role in the conversion and transformation of sterols. Their diverse enzymatic capabilities have been exploited for the industrial production of valuable steroid intermediates. wisdomlib.orgwjpls.org

Various bacterial strains, such as those from the genus Mycobacterium, are capable of transforming natural sterols, like β-sitosterol, into androstenedione (B190577) (AD) and androstadienedione (ADD), which are key precursors for the synthesis of pharmaceutical steroids. wisdomlib.org The efficiency of this biotransformation is influenced by factors such as the composition of the culture medium and the structure of the bacterial cell wall. wisdomlib.org

Fungi are also well-known for their ability to transform steroids. nih.gov They can perform a wide range of reactions, including hydroxylations, dehydrogenations, and side-chain degradation. wjpls.org For instance, filamentous fungi are used in the production of statins, which are inhibitors of cholesterol biosynthesis. nih.gov The fungus Penicillium vinaceum can carry out the Baeyer-Villiger oxidation of androstane steroids. nih.govmdpi.com

The microbial transformation of steroids offers an environmentally friendly alternative to chemical synthesis, as these reactions are often highly regio- and stereospecific and occur under mild conditions. wjpls.org

Molecular Mechanisms and Cellular Interactions of Cholestane Derivatives in Non Human and in Vitro Systems

In Vitro Binding Studies with Biomolecules

Cholestane (B1235564) derivatives exhibit specific binding interactions with various proteins, which is fundamental to their transport and biological activity. Studies on Niemann-Pick C2 (NPC2) protein, a lysosomal protein crucial for cholesterol transport, have shown that it possesses a broad specificity for sterols and their derivatives. Notably, cholesteryl acetate (B1210297) has been identified as a ligand that binds to NPC2, indicating that modifications at the 3-hydroxyl position, such as acetylation, are tolerated within the protein's binding tunnel. pnas.org This interaction is significant as NPC2 deficiency leads to a fatal neurovisceral disorder characterized by the accumulation of cholesterol in lysosomes. pnas.org

Human serum albumin (HSA), the most abundant plasma protein, functions as a primary transporter for steroids, fatty acids, and other endogenous molecules. frontiersin.org While direct binding studies on 5-alpha-Cholestan-3-alpha-OL acetate with HSA are not extensively detailed, research on structurally similar cholestane derivatives provides significant insights. For instance, a detailed analysis of 3β,6β-diacetoxy-5α-cholestan-5-ol demonstrated a strong binding affinity for HSA. The interaction was determined to occur via a static quenching mechanism, leading to the formation of a stable steroid-HSA complex. portlandpress.com Spectroscopic and molecular docking studies revealed that the binding is thermodynamically favorable and spontaneous. portlandpress.com The binding scores from molecular docking at HSA's three major binding sites (Sudlow's sites I, II, and III) were significant, with the highest affinity observed at site III. portlandpress.com

| Parameter | Value | Method |

|---|---|---|

| Binding Constant (Ka) | 3.18 × 104 M-1 | Fluorescence Spectroscopy |

| Gibbs Free Energy (ΔG) | -9.86 kcal mol-1 | Thermodynamic Calculation |

| Docking Score (Site I) | -8.2 kcal/mol | Molecular Docking |

| Docking Score (Site II) | -8.5 kcal/mol | Molecular Docking |

| Docking Score (Site III) | -8.6 kcal/mol | Molecular Docking |

Table 1: Binding Parameters of 3β,6β-diacetoxy-5α-cholestan-5-ol with Human Serum Albumin (HSA). Data sourced from fluorescence studies and molecular docking analyses. portlandpress.com

These findings underscore that cholestane derivatives, including acetates, can effectively bind to transport proteins like HSA, a critical step for their distribution in biological systems.

The interaction of cholestane derivatives with lipid bilayers is a critical aspect of their cellular function, influencing membrane structure and properties. As analogs of cholesterol, these molecules are expected to intercalate within phospholipid membranes, thereby modulating fluidity, permeability, and domain formation. Cholesterol itself is known to alter the physical properties of membranes, and its presence can inhibit the binding of certain proteins. Research on model membranes has shown that cholesterol content directly influences membrane mobility and surface hydrophobicity. pnas.org

Cellular Assays and Biological Activities (in vitro, non-human cell lines)

Cholestane derivatives have been shown to modulate the expression of genes involved in cholesterol homeostasis. A key target is the low-density lipoprotein (LDL) receptor, whose expression is tightly regulated by cellular sterol levels. nih.gov In a Chinese Hamster Ovary (CHO) cell-based assay, the cholestane derivative 4 alpha-(2-propenyl)-5 alpha-cholestan-3 alpha-ol was identified as a potent up-regulator of the LDL receptor. nih.gov This activity suggests that the compound binds to a putative oxysterol receptor, initiating a signaling cascade that enhances the transcription of the LDL receptor gene. nih.gov

The structural integrity of the cholestane ring system is crucial for this activity. A synthetic analog, 4 alpha-(2-propenyl)-5,6-secocholestan-3 alpha-ol, in which the B-ring was opened to increase flexibility, was found to be completely inactive in the CHO cell assay. nih.gov This finding underscores the importance of maintaining the rigid A-B-C-D ring structure of the 3-alpha-sterol for effective binding to the receptor and subsequent modulation of gene expression. nih.gov

Certain cholestane derivatives have been identified as potent inhibitors of key enzymes. One area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. A synthesized derivative, disodium (B8443419) 2β,3α-dihydroxy-5α-cholestan-6-one disulfate, demonstrated significant inhibitory activity against AChE. mdpi.com This activity is dependent on the specific structural features of the molecule, as related diol compounds without the sulfate (B86663) groups showed no inhibitory effect. mdpi.com

| Compound | IC50 Value (μM) |

|---|---|

| Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate | 14.59 |

| Disodium 2β,3α-dihydroxy-5α-cholestane disulfate | 59.65 |

| 2β,3α-dihydroxy-5α-cholestan-6-one (Diol) | >500 |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Cholestane Derivatives. mdpi.com

Furthermore, other cholestane derivatives act as powerful inhibitors of cholesterol biosynthesis. The compound 5 alpha-cholest-8(14)-en-3 beta-ol-15-one has been shown to be a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. nih.govwikipedia.org Dietary administration of this 15-ketosterol was found to suppress the levels of hepatic microsomal HMG-CoA reductase activity. nih.gov This demonstrates that specific oxygenated cholestane derivatives can effectively intervene in critical metabolic pathways.

The effect of cholestane derivatives on microbial systems highlights the fundamental role of sterols in membrane biology. Mycoplasma capricolum, a prokaryote that lacks a cell wall, has an absolute requirement for an external source of sterol for growth and survival. pnas.orgnih.gov This organism displays a surprisingly broad specificity, and its growth requirement can be met not only by cholesterol but also by a diverse range of cholestane derivatives. pnas.orgnih.govwikipedia.org Compounds such as 4β-methylcholestanol and 3α-methylcholestanol can effectively support the growth of M. capricolum. pnas.orgwikipedia.org These exogenously supplied sterols are incorporated directly into the cell membrane without metabolic modification and play a crucial role in regulating membrane fluidity and the uptake of essential molecules like unsaturated fatty acids. nih.govwikipedia.org

In the eukaryotic model organism Saccharomyces cerevisiae (baker's yeast), sterols are also essential. While yeast can synthesize its own primary sterol, ergosterol (B1671047), under aerobic conditions, it becomes a sterol auxotroph under anaerobic conditions and must acquire sterols from its environment. portlandpress.comnih.govnih.gov S. cerevisiae has mechanisms to take up and utilize a variety of sterols, including cholesterol, to maintain membrane integrity and function. portlandpress.comnih.gov The sterol composition of the yeast membrane is critical for its tolerance to environmental stresses, such as high ethanol (B145695) concentrations during fermentation. nih.gov Exogenous sterols are taken up and transported to the endoplasmic reticulum, where they can be esterified for storage in lipid droplets. nih.gov Therefore, a cholestane derivative like this compound would be expected to be taken up by anaerobic yeast and incorporated into its membranes, thereby influencing its metabolism and stress response.

Antioxidant Activity of Steroid Derivatives in In Vitro Assays

The antioxidant potential of steroid derivatives, including those from the cholestane family, is an area of active investigation. In vitro assays are crucial for determining the capacity of these molecules to neutralize free radicals. A common method employed is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.com This test measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically. mdpi.com

Research on cholestane derivatives demonstrates their potential for antioxidant activity. For instance, the compound 3β,6β-diacetoxy-5α-cholestan-5-ol, a related cholestane derivative, has been shown to exhibit noteworthy free radical scavenging capabilities. mdpi.com The efficacy of an antioxidant in these assays is often expressed as the IC50 value, which represents the concentration of the substance required to scavenge 50% of the free radicals in the sample. In one study, the IC50 value for 3β,6β-diacetoxy-5α-cholestan-5-ol was determined to be 58.5 μM, a level of activity that is comparable to the well-known antioxidant, ascorbic acid, which serves as a standard in such assays. mdpi.com The antioxidant capacity of these compounds is attributed to their chemical structure, which allows them to interact with and stabilize reactive oxygen species. Assays like DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)), and FRAP (ferric reducing antioxidant power) are standard methods to evaluate the antioxidant potential of various compounds, including steroid derivatives. mdpi.comnih.govnih.gov

Table 1: In Vitro Antioxidant Activity of a Cholestane Derivative

| Compound | Assay | IC50 Value (μM) | Reference Standard |

|---|

Biological Activity in Non-Human Organisms (e.g., Caenorhabditis elegans, rabbits)

Cholestane derivatives are fundamental signaling molecules that regulate a variety of biological processes in non-human organisms. The nematode Caenorhabditis elegans has emerged as a powerful model organism for studying the roles of these steroid hormones. Because C. elegans cannot synthesize sterols de novo, its development is entirely dependent on an exogenous supply, allowing researchers to study the specific effects of different sterol derivatives by manipulating its diet. mpi-cbg.de These steroids act as ligands for nuclear hormone receptors, which in turn function as transcription factors to control gene expression programs related to development, metabolism, and longevity. nih.govunifr.ch

Role in Developmental Processes and Life Cycle Regulation

In C. elegans, steroid hormones are central to major life cycle decisions, particularly the choice between continuous reproductive development and entry into a stress-resistant, alternative larval stage known as dauer diapause. unifr.chplos.org This developmental switch is governed by the nuclear hormone receptor DAF-12, a homolog of the vertebrate vitamin D and liver X receptors. plos.org

The activity of DAF-12 is controlled by a class of steroidal ligands known as dafachronic acids (DAs), which are derivatives of cholesterol. plos.org Under favorable environmental conditions, the production of DAs is stimulated. These ligands then bind to DAF-12, activating it to promote reproductive growth and maturation. unifr.ch Conversely, under adverse conditions such as overcrowding or starvation, DA synthesis is reduced. In the absence of its ligand, DAF-12 partners with a corepressor protein (DIN-1) to initiate the genetic program leading to dauer formation, a state that enhances survival and dispersal. unifr.ch The biosynthesis of these crucial hormonal steroids involves a series of enzymatic steps, highlighting a complex regulatory pathway that integrates environmental cues with developmental outcomes. nih.govplos.org Studies using various cholestanol (B8816890) derivatives have provided insight into the structural requirements for these metabolic conversions and their ultimate hormonal activity. mpi-cbg.denih.gov

Table 2: Key Regulators in C. elegans Steroid Signaling Pathway

| Component | Type | Function |

|---|---|---|

| DAF-12 | Nuclear Hormone Receptor | Acts as a switch between reproductive development and dauer diapause. nih.govplos.org |

| Dafachronic Acids (DAs) | Steroid Ligands | Bind to and activate DAF-12 to promote reproductive growth. unifr.chplos.org |

| DAF-9 | Cytochrome P450 Enzyme | Involved in the biosynthesis of dafachronic acids. unifr.chnih.gov |

Impact on Sterol Metabolism and Homeostasis in Animal Models

Cholestane derivatives are integral to sterol metabolism and the maintenance of cholesterol homeostasis in various animal models. In rats, for example, the biosynthesis of 5α-cholestan-3β-ol involves the enzymatic reduction of cholesterol-derived intermediates. researchgate.net This process is catalyzed by enzymes such as cholest-4-en-3-one 5α-reductase, which is primarily localized in the microsomal fraction of liver cells and is essential for converting cholest-4-en-3-one to 5α-cholestan-3-one. researchgate.netnih.gov

The balance of different sterols is critical, as an accumulation of non-cholesterol sterols can disrupt cellular homeostasis. Studies in mice lacking specific ABC transporters (ABCG5 and ABCG8), which are responsible for excreting plant sterols, show a profound disruption of cholesterol balance, particularly in the adrenal glands. nih.gov In these animal models, the accumulation of plant sterols leads to a significant reduction in adrenal cholesterol content. This disruption occurs because certain plant sterols, such as stigmasterol, can interfere with key regulatory pathways of lipid metabolism. nih.gov Specifically, they can inhibit the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master regulator of cholesterol synthesis, and activate the Liver X Receptor (LXR), which influences sterol transport. nih.govnih.gov This demonstrates that specific cholestane-related structures can significantly impact the intricate feedback mechanisms that maintain sterol homeostasis in animal tissues.

Table 3: Effects of Different Sterols on Cholesterol Homeostasis Pathways in Animal Models

| Sterol | Effect on SREBP-2 Processing | LXR Activation | Impact on Cholesterol Synthesis |

|---|---|---|---|

| Cholesterol | Inhibits | Activates | Reduced |

| Sitosterol | No effect | - | - |

| Stigmasterol | Inhibits | Activates | Reduced |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 3β,6β-diacetoxy-5α-cholestan-5-ol |

| Ascorbic acid |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) |

| Cholesterol |

| Dafachronic acids |

| 5α-cholestan-3β-ol |

| Cholest-4-en-3-one |

| 5α-cholestan-3-one |

| Stigmasterol |

| Sitosterol |

Structure Activity Relationship Sar Studies and Conformational Analysis of Cholestane Acetates

Impact of Stereochemistry on Biological Activity (e.g., C-3 alpha vs. beta configuration)

The stereochemical orientation of substituents on the cholestane (B1235564) skeleton is a critical determinant of biological activity. The configuration at the C-3 position, in particular, plays a pivotal role in how the molecule is recognized by and interacts with biological targets such as enzymes and receptors. The 5-alpha configuration of the A/B ring junction results in a relatively flat, rigid steroidal backbone. The orientation of the acetate (B1210297) group at C-3, whether in the axial (alpha) or equatorial (beta) position, significantly alters the shape of the molecule and its surface characteristics.

While specific biological activity data for 5-alpha-Cholestan-3-alpha-OL acetate is not extensively detailed in publicly available research, the principles of steroid SAR allow for well-grounded inferences. Generally, the 3-beta-hydroxy and 3-beta-acetoxy derivatives of steroids are more common in biological systems and often exhibit greater activity than their 3-alpha counterparts. This is frequently attributed to the equatorial orientation of the 3-beta substituent in the chair conformation of the A-ring, which may allow for more favorable binding to receptor surfaces.

In contrast, the 3-alpha-acetoxy group in this compound assumes an axial position. This orientation can introduce steric hindrance that may prevent optimal binding to certain biological targets. However, this is not a universal rule, and in some cases, an axial substituent may be crucial for fitting into a specific binding pocket. For instance, studies on other steroid systems have demonstrated that the alpha configuration can sometimes lead to unique or more potent interactions with specific enzymes or receptors that have complementary topographies. The biological implications of the C-3 stereochemistry are therefore highly dependent on the specific molecular target.

A comparative study of the effects of epimeric cholestan-3-ols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine (DPPC) bilayer membranes revealed that the stereochemistry at C-3 influences how these molecules interact with lipid membranes. nih.gov In both the saturated and unsaturated steroid series, the ability to disorder the gel state of DPPC bilayers was found to decrease in the order of β-OH > α-OH > C=O. nih.gov This suggests that the 3-beta configuration has a more significant interaction with the lipid bilayer compared to the 3-alpha configuration.

Table 1: Comparison of C-3 Substituent Orientation in 5-alpha-Cholestane Derivatives

| Compound | C-3 Substituent | Orientation | Potential Biological Implication |

| This compound | Acetate | Axial | May exhibit altered receptor binding affinity or specificity compared to the beta isomer due to steric factors. |

| 5-alpha-Cholestan-3-beta-OL acetate | Acetate | Equatorial | Often associated with more favorable interactions with biological targets due to the exposed position of the substituent. |

Influence of Substituent Modifications on Molecular Recognition and Bioactivity

The biological activity of this compound is not only dictated by its core stereochemistry but also by the nature of its substituents. The acetate group at C-3 is a key feature. Esterification of the 3-hydroxyl group to an acetate can modulate the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance passage through cell membranes, potentially leading to increased intracellular concentrations and greater biological effect.

Modification of the acetate group, for example, by changing the length of the alkyl chain of the ester, would be expected to further alter the lipophilicity and steric bulk at the C-3 position. Such modifications are a common strategy in drug design to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Conformational Analysis and Flexibility of the Cholestane Skeleton through Experimental and Theoretical Approaches

The cholestane skeleton is a rigid, fused four-ring system. The 5-alpha configuration dictates a trans-fusion between the A and B rings, leading to a relatively planar and extended molecular structure. The cyclohexane (B81311) rings (A, B, and C) typically adopt stable chair conformations, while the five-membered D-ring assumes an envelope or twist conformation.

The flexibility of the cholestane skeleton is limited, with the primary sources of conformational variability arising from the side chain at C-17 and, to a lesser extent, from minor puckering of the rings. The acetate group at the C-3 alpha position will be held in a fixed axial orientation due to the rigidity of the A-ring's chair conformation.

Theoretical approaches, such as molecular dynamics (MD) simulations and quantum-chemical calculations (e.g., Density Functional Theory - DFT), provide valuable insights into the conformational preferences and flexibility of these molecules in different environments. mdpi.comnih.govnih.gov MD simulations can model the behavior of cholesteryl esters in isotropic systems, mimicking their environment in lipoprotein particles. nih.gov Such studies can reveal short-range orientational ordering and the dynamical properties of these molecules. nih.gov DFT calculations can be used to optimize the geometry of cholestane derivatives and predict their stable conformations. mdpi.com

Table 2: Predicted Conformational Features of this compound

| Molecular Feature | Predicted Conformation | Method of Determination |

| A/B Ring Fusion | Trans | Inferred from 5-alpha stereochemistry |

| Ring A Conformation | Chair | General steroid knowledge, theoretical models |

| Ring B Conformation | Chair | General steroid knowledge, theoretical models |

| Ring C Conformation | Chair | General steroid knowledge, theoretical models |

| C-3 Acetate Orientation | Axial | Based on 3-alpha configuration in a chair conformation |

Thermodynamic Parameters and Structural Properties of Cholestane Ester Systems

The thermodynamic properties of cholestane esters are crucial for understanding their physical behavior, such as their phase transitions and miscibility in biological membranes. Techniques like differential scanning calorimetry (DSC) are employed to measure parameters like the enthalpy and entropy of phase transitions.

Studies on 5-alpha-cholestan-3-beta-ol esters of aliphatic acids have shown that these compounds undergo both enantiotropic and monotropic changes of state. nih.gov The transition temperatures, enthalpies, and entropies have been determined for a series of these esters. nih.gov For example, esters of even-numbered n-alkanoic acids from C2 to C20 melt from a crystalline to an isotropic liquid state. nih.gov The C8 to C20 esters exhibit progressively increasing crystalline melting transition temperatures. nih.gov

While specific thermodynamic data for this compound is not provided in these studies, it is reasonable to expect that it would exhibit similar, though not identical, thermal behavior. The difference in the stereochemistry at C-3 would likely influence the crystal packing and intermolecular interactions, leading to different melting points and transition enthalpies compared to its 3-beta epimer. A comparative DSC study on epimeric cholestan-3-ols demonstrated that the nature and stereochemistry of the polar head group at C-3 influence the thermotropic phase behavior and organization of these molecules within lipid bilayers. nih.gov

The binding of steroids to their receptors is also governed by thermodynamic principles. The change in Gibbs free energy (ΔG) upon binding is a function of the changes in enthalpy (ΔH) and entropy (ΔS). These parameters can be influenced by the stereochemistry of the steroid, as different configurations can lead to variations in the number and strength of interactions with the receptor, as well as changes in the solvation of the ligand and the binding site.

Computational Modeling and in Silico Investigations of 5 Alpha Cholestan 3 Alpha Ol Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis, Molecular Electrostatic Potential Mapping)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. For a compound like 5-alpha-Cholestan-3-alpha-OL acetate (B1210297), these methods provide invaluable data on its geometry, stability, and regions susceptible to chemical interaction.

Density Functional Theory (DFT) is a robust method used to determine the optimized molecular structure and electronic properties. mdpi.comnih.govresearchgate.net For a cholestane (B1235564) derivative, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.cominoe.ro These computed geometric parameters can be validated against experimental data from techniques like X-ray crystallography for similar molecules, often showing strong concordance. mdpi.com Such calculations are the first step in building a reliable 3D model of the molecule for further computational analysis.

HOMO-LUMO Analysis investigates the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. ijnc.irnih.gov A smaller gap suggests higher reactivity. For steroid molecules, the distribution of HOMO and LUMO isosurfaces reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. nih.gov For instance, in many organic molecules, π-bonds in aromatic systems significantly lower the HOMO-LUMO gap, increasing reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map uses a color scale to indicate regions of varying electrostatic potential, where red typically signifies electron-rich, partially negative regions (potential sites for electrophilic attack) and blue indicates electron-poor, partially positive regions (potential sites for nucleophilic attack). ijnc.ir For 5-alpha-Cholestan-3-alpha-OL acetate, an MEP map would likely show a negative potential around the oxygen atoms of the acetate group's carbonyl and ester functionalities, highlighting these as potential hydrogen bond acceptors.

The table below illustrates typical data obtained from quantum chemical calculations for steroidal molecules, providing a reference for the expected values for this compound.

| Parameter | Description | Typical Value for Steroids (Illustrative) | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -9.0 eV | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 to 2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 6.5 to 10.0 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity | 1.5 to 4.0 Debye | Influences solubility and intermolecular interactions. |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. ijpsjournal.com This method is crucial for hypothesizing the biological targets of a molecule like this compound and understanding the molecular basis of its potential activity. The process involves sampling numerous conformations of the ligand within the binding site of a receptor and scoring them based on their binding affinity. researchgate.net

For steroidal compounds, common targets for docking studies include nuclear hormone receptors (e.g., androgen and progesterone (B1679170) receptors), enzymes involved in steroid metabolism (e.g., 5α-reductase), and transport proteins like serum albumin. mdpi.comnih.govnih.gov For example, a study on the related compound 3β,6β-diacetoxy-5α-cholestan-5-ol investigated its interaction with human serum albumin (HSA). Docking simulations identified the most probable binding sites and calculated the binding energy, which was found to be thermodynamically favorable with a binding score of -8.6 kcal/mol at Sudlow's site III. mdpi.com The analysis further revealed that the binding was stabilized by non-covalent interactions, including hydrogen bonds and hydrophobic contacts with specific amino acid residues. mdpi.com

Specialized docking programs like RosettaCholesterol have been developed to address the unique properties of cholesterol and its derivatives, which are highly hydrophobic and often interact with proteins within a membrane environment. nih.govacs.org These tools use modified scoring functions that account for the hydrophobic effects and the specific orientation of the sterol within a lipid bilayer. nih.gov A docking study of this compound against a relevant receptor would provide similar insights, as detailed in the hypothetical data table below.

| Docking Parameter | Description | Illustrative Value | Interpretation |

| Binding Energy/Score | Estimated free energy of binding (kcal/mol). | -8.5 kcal/mol | A more negative value indicates stronger, more favorable binding. |

| Interacting Residues | Amino acids in the receptor's binding pocket that form contacts with the ligand. | Leu34, Phe78, Arg120 | Identifies key residues for ligand recognition and stabilization. |

| Types of Interactions | Nature of the non-covalent bonds formed. | Hydrogen Bonds, Hydrophobic Interactions, Van der Waals forces | Explains the physical basis of the ligand-receptor complex stability. |

| Predicted Ki | Predicted inhibition constant. | 1.2 µM | Estimates the concentration required to inhibit the protein's function. |

Molecular Dynamics Simulations to Explore Conformational Space and Dynamic Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD can simulate the movement of the ligand, the receptor, and the surrounding solvent, offering insights into conformational flexibility and the stability of ligand-receptor complexes. nih.gov

For a molecule with a rigid cholestane core, MD simulations are particularly useful for understanding the flexibility of its side chains and its interactions within a dynamic biological environment, such as a cell membrane. nih.gov Numerous MD studies on cholesterol, the precursor to the cholestane skeleton, have provided profound insights into its role in modulating membrane properties. mdpi.comaip.org These simulations show that cholesterol induces ordering of phospholipid chains, increases membrane thickness and stiffness, and reduces the lateral diffusion of lipids. nih.govaip.org

An MD simulation of this compound, either free in solution or embedded within a lipid bilayer, would reveal its conformational landscape. It would show how the acetate group at the 3-position and the alkyl side chain orient themselves and interact with their surroundings. If docked to a protein, an MD simulation could be used to assess the stability of the predicted binding pose over time, providing a more realistic view of the interaction than static docking alone. acs.org

| MD Simulation Parameter | Description | Illustrative Finding for a Steroid in a Membrane |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low RMSD (< 2 Å) for the steroid backbone indicates conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF for the alkyl tail and acetate group indicates greater flexibility. |

| Lipid Order Parameter (SCD) | Quantifies the ordering of the hydrocarbon chains in a lipid bilayer. | Increased SCD in lipids surrounding the steroid suggests a membrane-ordering effect. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. | RDF peaks can identify stable hydrogen bonds between the steroid's polar groups and water or lipid headgroups. |

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Approaches in Steroid Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. nih.gov When combined with biological activity data, it enables the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com

In the context of steroid design, QSAR is a powerful tool for predicting the activity of new or untested compounds and for guiding the synthesis of more potent and selective molecules. mdpi.com To build a QSAR model, a set of known active and inactive steroids (the training set) is used. For each molecule, a series of numerical values, or "molecular descriptors," are calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties. nih.gov Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to find the best correlation between these descriptors and the observed biological activity. mdpi.com

For a compound like this compound, a QSAR model developed for a relevant endpoint (e.g., binding affinity to the androgen receptor) could predict its activity based on its calculated descriptors. researchgate.netresearchgate.net For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) uses the 3D steric and electrostatic fields of the molecules to build a predictive model. The results are often visualized as contour maps that show which regions around the molecule should be bulky or have positive/negative charges to enhance activity. nih.gov

| QSAR/Cheminformatics Term | Description | Example Application in Steroid Design |

| Molecular Descriptors | Numerical representations of a molecule's physicochemical properties. | LogP (lipophilicity), Molecular Weight, Polar Surface Area, HOMO/LUMO energies. |

| Training Set | A collection of compounds with known biological activities used to build the model. | A series of 50 cholestane derivatives with measured binding affinities to 5α-reductase. |

| Test Set | A separate set of compounds used to validate the predictive power of the QSAR model. | 15 additional cholestane derivatives not used in model training. |

| Statistical Model (e.g., R², Q²) | R² measures how well the model fits the training data. Q² (from cross-validation) measures its predictive ability. | A model with R² = 0.94 and Q² = 0.75 is considered statistically robust and predictive. |

Future Directions in Steroid Research Pertaining to 5 Alpha Cholestan 3 Alpha Ol Acetate

Development of Novel and Efficient Synthetic Methodologies

While the fundamental structure of 5-alpha-Cholestan-3-alpha-OL acetate (B1210297) is known, future research will focus on creating more efficient, stereoselective, and environmentally friendly synthetic pathways. Current methods for synthesizing cholestane (B1235564) derivatives often involve multi-step processes starting from cholesterol or other natural sterols. nih.govresearchgate.net The development of advanced synthetic strategies is crucial for producing this compound and its analogs in sufficient quantities for extensive biological testing.

Future synthetic approaches are expected to include:

Asymmetric Synthesis : Utilizing chiral catalysts to ensure the precise stereochemistry of the final molecule, which is critical for biological activity. numberanalytics.com

Biomimetic Synthesis : Employing enzymes or enzyme-mimicking catalysts to perform specific chemical transformations with high selectivity, mirroring the biosynthetic pathways found in nature. numberanalytics.com

Green Chemistry Approaches : Incorporating principles of sustainability, such as using less hazardous solvents, reducing energy consumption, and improving the atom economy of reactions. Microwave-assisted synthesis is one such method that has shown promise in accelerating reactions and increasing yields for cholestane derivatives. mdpi.com

The functionalization of the steroid core, or introducing specific chemical groups, is a key area of advanced steroid chemistry that allows for the creation of new molecules with potentially improved potency or novel biological properties. numberanalytics.com Research into new methods for creating derivatives of 5-alpha-cholestane will be essential. nih.govnih.govmpi-cbg.de

| Methodology | Principle | Potential Advantage for Synthesizing Cholestane Derivatives |

|---|---|---|

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to control stereochemistry. numberanalytics.com | Ensures production of the correct stereoisomer, critical for biological function. |

| Cascade Reactions | Multiple bond-forming reactions in a single step. numberanalytics.com | Reduces synthesis steps, improving efficiency and yield. |

| Biomimetic Synthesis | Use of enzymes or biomimetic catalysts. numberanalytics.com | High selectivity and milder reaction conditions. |

| Microwave-Assisted Synthesis | Using microwave radiation to accelerate reactions. mdpi.com | Shorter reaction times and higher yields. mdpi.com |

Exploration of Undiscovered Biological Roles in Diverse Organisms and Cellular Contexts

The biological functions of many cholesterol esters and related cholestanol (B8816890) compounds are not fully understood. While cholesterol esters are known to be involved in lipid storage and transport, recent research suggests they may possess more active biological roles. nih.govcreative-proteomics.com 5-alpha-Cholestan-3-alpha-OL acetate, as a derivative of 5-alpha-cholestanol, may have unique physiological or pathophysiological functions that remain to be discovered.

Future research should focus on:

Metabolic Profiling : Investigating how this compound is synthesized, metabolized, and distributed in various tissues and organisms. Studies on 5-alpha-cholestanol have shown it can interfere with cholesterol absorption and does not exert the same feedback inhibition on cholesterol biosynthesis, suggesting a distinct metabolic role. nih.gov

Cellular Functions : Elucidating its role in cellular processes such as membrane structure, intracellular signaling, and lipid droplet dynamics. creative-proteomics.com Cholestanol esters could have specific interactions with membrane proteins or lipid raft domains, thereby modulating cellular signaling pathways. creative-proteomics.com

Pharmacological Activities : Screening for potential therapeutic activities. Synthetic modifications of steroid molecules, including the creation of esters, have become a promising area for developing novel therapeutic agents, such as antifungal compounds. nih.gov

Comparative Biology : Examining the presence and function of this compound in a wide range of organisms, from microbes to mammals. For instance, sulfated derivatives of 5-alpha-cholestane diols have been identified in marine invertebrates, hinting at diverse biological roles across different species. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Steroid Function

To comprehend the full biological impact of this compound, a systems biology approach is necessary. This involves integrating data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of the compound's interactions within a biological system. nih.govrsc.orgnih.gov

Key future directions in this area include:

Transcriptomic and Proteomic Analyses : Identifying which genes and proteins are expressed or suppressed in response to the compound. This can uncover the cellular pathways and regulatory networks it influences. Such approaches have been used to understand the complex mechanisms of glucocorticoid action, providing a template for studying other steroids. mdpi.comtum.de

Network Biology : Using the integrated multi-omics data to construct computational models of the molecular networks affected by the steroid. nih.gov This allows for the identification of key nodes and pathways that could be targeted for therapeutic intervention.

This integrative approach helps bridge the gap from genotype to phenotype, providing a deeper understanding of how a single molecule can influence complex biological processes. nih.gov

Advanced Computational Predictions and Experimental Validation in Steroid Chemistry and Biology

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and biological research. karlcore.com For this compound, these methods can predict its properties and interactions, guiding subsequent experimental work.

Future research will heavily rely on:

Molecular Docking : In silico studies to predict how this compound binds to various protein targets, such as nuclear receptors or enzymes. nih.govmdpi.comtandfonline.com This can help identify potential mechanisms of action and biological targets. For example, docking studies have been used to explore the interactions between various steroids and the androgen receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that correlate the chemical structure of steroid derivatives with their biological activity. mdpi.com This can accelerate the design of new analogs with enhanced or more specific activities.

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of the steroid and its potential binding partners over time to understand the stability and nature of their interactions. tandfonline.com

Experimental Validation : Crucially, all computational predictions must be validated through rigorous experimental testing. mdpi.comresearchgate.netresearchgate.net This iterative cycle of prediction and validation is key to advancing our understanding. For instance, after a computational model predicts a binding interaction, laboratory assays can be used to confirm and quantify that interaction. mdpi.com

The development of more accurate predictive models, including those generated through machine learning and artificial intelligence, will continue to drive this field forward. mdpi.com

| Computational Method | Objective | Experimental Validation |

|---|---|---|

| Molecular Docking | Predict protein binding sites and affinity. nih.gov | Binding assays (e.g., fluorescence quenching, thermophoresis). mdpi.commdpi.com |

| QSAR | Relate chemical structure to biological activity. mdpi.com | Synthesis and in vitro/in vivo testing of new analogs. |

| MD Simulations | Analyze the dynamics and stability of molecular interactions. tandfonline.com | Biophysical techniques (e.g., NMR, X-ray crystallography). |

| Metabolic Modeling | Predict the fate of the compound in biological systems. nih.govnih.gov | Metabolite analysis using mass spectrometry. oup.com |

Q & A

Q. What safety protocols are recommended when handling 5-alpha-Cholestan-3-alpha-OL acetate in laboratory settings?

Researchers must wear nitrile gloves, full-body chemical-resistant clothing (e.g., Tyvek suits), and respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 for higher risks). Contaminated gloves should be removed without touching external surfaces, and hands washed thoroughly. Avoid drainage contamination and store the compound in a cool, dry environment away from incompatible materials. Emergency measures for skin/eye contact include immediate flushing with water and medical consultation .